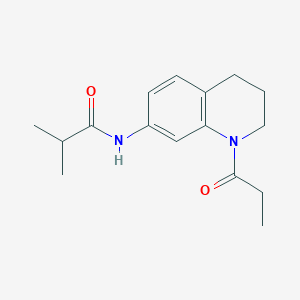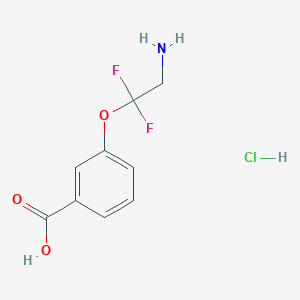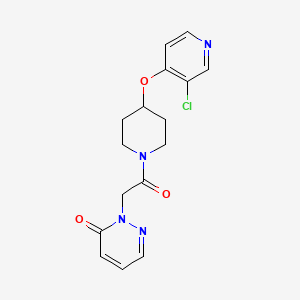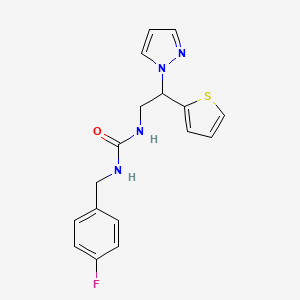![molecular formula C15H14BrN3O2 B2741502 4-Bromo-N-[cyano-(2-methoxyphenyl)methyl]-1-methylpyrrole-2-carboxamide CAS No. 1436054-82-8](/img/structure/B2741502.png)
4-Bromo-N-[cyano-(2-methoxyphenyl)methyl]-1-methylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves several steps, each introducing a new functional group or modifying an existing one . For example, the synthesis of cyanoacetamides may involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The synthesis of pyrrole-containing compounds often involves the combination of different pharmacophores in a pyrrole ring system .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the bromo group is often involved in substitution reactions, while the cyano group can participate in addition reactions . The pyrrole ring can also undergo various reactions, particularly at the position adjacent to the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the carboxamide and cyano groups would likely make it somewhat soluble in polar solvents .Applications De Recherche Scientifique
Practical Synthesis and Chemical Research
A practical method for synthesizing a CCR5 antagonist, demonstrating the relevance of 4-Bromo-N-[cyano-(2-methoxyphenyl)methyl]-1-methylpyrrole-2-carboxamide derivatives in the development of orally active pharmaceutical compounds. This process involves esterification, intramolecular Claisen type reactions, and a novel method without chromatographic purification, showcasing the compound's role in synthetic organic chemistry and drug development (Ikemoto et al., 2005).
Bromination of Pyrroles
Research on the electrophilic aromatic bromination of pyrroles, including cyano and carboxamide-substituted derivatives, highlights the compound's utility in synthetic chemistry. Using hydrogen peroxide and sodium bromide catalyzed by bromoperoxidase, this study offers insights into optimizing bromination conditions for pyrrole derivatives, applicable in synthesizing marine natural products and pharmaceuticals (Wischang & Hartung, 2011).
Cytotoxicity of Pyrazole Derivatives
Investigations into the cytotoxicity of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, synthesized from components including cyano- and methoxyphenyl-substituted intermediates, reveal their potential in cancer research. This work emphasizes the importance of structural modification and characterization in developing therapeutic agents against specific cancer cells (Hassan, Hafez, & Osman, 2014).
Radiotracer Development for CB1 Cannabinoid Receptors
The development of radiotracers for studying CB1 cannabinoid receptors in the brain, involving nucleophilic displacement in bromopyrazole rings, underscores the compound's significance in neuroscientific research and molecular imaging. This research aids in understanding cannabinoid receptor distribution and function, contributing to the development of diagnostic and therapeutic tools in neurology and psychiatry (Katoch-Rouse & Horti, 2003).
Safety and Hazards
Orientations Futures
The future research directions for this compound could be vast, given the diversity of reactions and modifications possible with its functional groups. It could potentially be used as a starting point for the synthesis of a variety of new compounds, or its biological activity could be explored further .
Propriétés
IUPAC Name |
4-bromo-N-[cyano-(2-methoxyphenyl)methyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c1-19-9-10(16)7-13(19)15(20)18-12(8-17)11-5-3-4-6-14(11)21-2/h3-7,9,12H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMKXUITHQZHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC(C#N)C2=CC=CC=C2OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-[cyano-(2-methoxyphenyl)methyl]-1-methylpyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[4-(2-ethyl-6-methylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2741420.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(thiophen-2-ylsulfonylamino)propanoate](/img/structure/B2741423.png)
![3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde](/img/structure/B2741424.png)
![3-amino-N-(4-fluorophenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2741425.png)


![6-bromo-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2741430.png)


![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2741435.png)
![9-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![5-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2741438.png)
